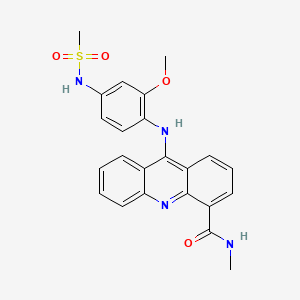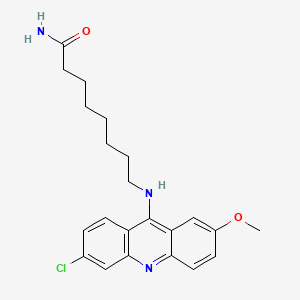![molecular formula C17H28BrO2P B14447957 [Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide CAS No. 75416-91-0](/img/no-structure.png)
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide is an organophosphorus compound that features a phenyl group attached to a phosphinous bromide moiety, with two 2,2-dimethylpropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide typically involves the reaction of phenylphosphine with 2,2-dimethylpropyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Phenylphosphine: Phenylphosphine is prepared by the reduction of phenylphosphonous dichloride with a suitable reducing agent such as lithium aluminum hydride.
Alkylation: The phenylphosphine is then reacted with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form phosphinic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Hydrolysis: Phosphinic acids.
Wissenschaftliche Forschungsanwendungen
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in modifying biological molecules and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of flame retardants and plasticizers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Diethylphenylphosphine: Similar in structure but with ethyl groups instead of 2,2-dimethylpropoxy groups.
Uniqueness
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide is unique due to the presence of the bulky 2,2-dimethylpropoxy groups, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role.
Eigenschaften
| 75416-91-0 | |
Molekularformel |
C17H28BrO2P |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropoxy)methyl-bromo-phenylphosphane |
InChI |
InChI=1S/C17H28BrO2P/c1-16(2,3)12-19-15(20-13-17(4,5)6)21(18)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3 |
InChI-Schlüssel |
FLBYLAGGCTZECK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC(OCC(C)(C)C)P(C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)


![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
